molecular formula C25H24N2O3 B1157936 JWH 200 7-hydroxyindole metabolite

JWH 200 7-hydroxyindole metabolite

Cat. No. B1157936
M. Wt: 400.5
InChI Key: CMMGHZRATLHDKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JWH 200 is an aminoalkylindole that acts as a cannabinoid (CB) receptor agonist, binding the CB1 receptor with high-affinity (IC50 = 7.8-42 nM). JWH 200 is one of several synthetic CBs which have been included in smoking mixtures. JWH 200 7-hydroxyindole metabolite is expected to be a urinary metabolite of JWH 200 based on the metabolism of the closely related JWH 015 and JWH 018.

Scientific Research Applications

Metabolite Differentiation and Identification

  • Mass Spectrometric Differentiation of Isomers : A study by Kusano et al. (2016) demonstrated the use of gas chromatography-electron ionization-tandem mass spectrometry (GC-EI-MS/MS) for differentiating positional isomers of hydroxyindole metabolites of JWH-018, suggesting potential application for JWH 200 7-hydroxyindole metabolites (Kusano et al., 2016).

Metabolism and Toxicity Studies

  • In Vitro Metabolism and Toxicity Analysis : Gampfer et al. (2021) investigated the metabolism and cytotoxic potential of JWH-200 among other synthetic cannabinoids in HepG2 cells. Their study highlighted the complex metabolic pathways and the potential for hepatotoxicity, which is crucial for understanding the drug's impact on liver function (Gampfer et al., 2021).

Metabolite Quantification in Biological Samples

  • Quantification of Metabolites in Urine : Chimalakonda et al. (2011) developed a method for quantifying omega and omega-1 metabolites of JWH-018 and JWH-073 in human urine, which could be adapted for JWH 200 7-hydroxyindole metabolites. This method is significant for clinical and forensic applications (Chimalakonda et al., 2011).

Metabolic Pathway Exploration

  • In Vivo and In Vitro Metabolism Analysis : De Brabanter et al. (2013) explored the in vivo and in vitro metabolism of JWH-200, identifying various metabolites and their excretion patterns in urine. This research is crucial for understanding the drug's metabolism and detecting its use (De Brabanter et al., 2013).

Drug Testing and Forensic Analysis

  • Urinary Metabolites for Legal Cases : Jang et al. (2013) focused on the monitoring of urinary metabolites of JWH-018 and JWH-073 in legal cases. Their methodology and findings can be applied to JWH 200 7-hydroxyindole metabolites for forensic purposes (Jang et al., 2013).

properties

Product Name

JWH 200 7-hydroxyindole metabolite

Molecular Formula

C25H24N2O3

Molecular Weight

400.5

InChI

InChI=1S/C25H24N2O3/c28-23-10-4-8-20-22(17-27(24(20)23)12-11-26-13-15-30-16-14-26)25(29)21-9-3-6-18-5-1-2-7-19(18)21/h1-10,17,28H,11-16H2

InChI Key

CMMGHZRATLHDKO-UHFFFAOYSA-N

SMILES

O=C(C1=CN(CCN2CCOCC2)C3=C1C=CC(O)=C3)C4=CC=CC5=C4C=CC=C5

synonyms

(7-hydroxy-1-(2-morpholinoethyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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